4-(Hydroxymethyl)piperidin-3-ol is a piperidine derivative characterized by the presence of a hydroxymethyl group at the fourth position of the piperidine ring. Its chemical formula is , and it has a molecular weight of approximately 131.17 g/mol. This compound exists commonly as a hydrochloride salt, which enhances its solubility in water, making it suitable for various biological assays and applications. The structural features of 4-(Hydroxymethyl)piperidin-3-ol contribute to its versatility in
4-HMP serves as a valuable building block for synthesizing various drug candidates. Its structural features allow for modifications to target specific biological processes. Studies have explored its potential in developing drugs for neurodegenerative diseases like Alzheimer's disease and Parkinson's disease []. Additionally, research suggests its possible application in treating anxiety and depression [].
4-HMP exists in two stereoisomeric forms, (3R,4S)-4-HMP and (3S,4R)-4-HMP. These forms have different spatial arrangements of their atoms and potentially different biological activities. Developing methods for the selective synthesis of specific enantiomers is crucial for drug development, and 4-HMP serves as a model compound in this field [].
4-HMP can act as a ligand in various catalytic reactions. Ligands are molecules that bind to a catalyst and influence its activity and selectivity. Research explores utilizing 4-HMP in developing new catalysts for organic transformations, potentially leading to more efficient and sustainable synthetic processes [].
As mentioned earlier, 4-HMP exists in two enantiomeric forms. These forms can be used as chiral auxiliaries in asymmetric synthesis, a technique for creating molecules with a specific handedness. This ability makes 4-HMP a valuable tool for synthesizing various enantiopure compounds with potential applications in pharmaceuticals and other fields [].
These reactions make the compound a valuable intermediate for further chemical modifications in synthetic organic chemistry.
4-(Hydroxymethyl)piperidin-3-ol exhibits significant biological activity primarily due to its interaction with neurotransmitter systems. Research suggests that this compound may have potential applications in treating neurological disorders by modulating receptor activity. Its structural properties allow it to engage with various biological targets, influencing processes such as neurotransmission and enzyme inhibition. Consequently, it is considered a candidate for further investigation in drug development aimed at neurological conditions.
Several synthesis methods have been reported for 4-(Hydroxymethyl)piperidin-3-ol:
These methods highlight the synthetic accessibility of 4-(Hydroxymethyl)piperidin-3-ol and its potential for modification.
The applications of 4-(Hydroxymethyl)piperidin-3-ol are diverse and include:
Interaction studies involving 4-(Hydroxymethyl)piperidin-3-ol focus on its binding affinity to various receptors and enzymes. These studies are essential for understanding the pharmacodynamics and therapeutic potential of this compound. Preliminary research indicates that it may interact with neurotransmitter receptors, influencing their activity and stability.
Several compounds share structural similarities with 4-(Hydroxymethyl)piperidin-3-ol. Here are some notable examples:
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| 3-Methylpiperidin-4-ol hydrochloride | 1185293-84-8 | Methyl group at the third position |
| cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride | 955028-05-4 | Cis configuration affecting steric properties |
| trans-4-(Hydroxymethyl)piperidin-3-ol hydrochloride | 955028-06-5 | Trans configuration leading to different reactivity |
| 1-Benzyl-4-(hydroxymethyl)piperidin-3-ol | 39478 | Benzyl group at the first position |
The uniqueness of 4-(Hydroxymethyl)piperidin-3-ol lies in its specific hydroxymethyl substitution on the piperidine ring, which enhances its solubility and biological activity compared to other piperidine derivatives. Its ability to interact with multiple receptor systems gives it a broader pharmacological profile than many similar compounds.
The histamine H3 receptor (H3R), a G protein-coupled receptor expressed in the central nervous system, regulates neurotransmitter release and is a therapeutic target for cognitive disorders. 4-(Hydroxymethyl)piperidin-3-ol derivatives have been optimized to enhance binding affinity and selectivity for H3R.
A study on 1-benzyl-4-hydroxypiperidine derivatives demonstrated that introducing aminopropyloxy or aminopentyloxy chains at the 4-position improved H3R antagonism. Compound 9b2 exhibited a pK(i) of 7.09, attributed to hydrogen bonding between the hydroxymethyl group and Asp114 in the H3R binding pocket [2]. Similarly, substituted 4-piperidinol derivatives showed up to 60-fold selectivity for human over mouse H3R, likely due to variations in transmembrane domain residues [3].
| Compound | pK(i) (hH3R) | Selectivity (Human/Mouse) |
|---|---|---|
| 9b2 | 7.09 | 15-fold |
| 9b5 | 6.99 | 22-fold |
| 9b6 | 6.97 | 18-fold |
Acetylcholinesterase (AChE) inhibitors remain cornerstone therapies for Alzheimer’s disease. The 4-hydroxypiperidine moiety in 4-(Hydroxymethyl)piperidin-3-ol contributes to AChE binding via interactions with the catalytic anionic site.
Rigid analogs of 1-benzyl-4-substituted piperidines, such as E2020 (donepezil), demonstrate that substituents at the 4-position significantly influence AChE inhibition. In E2020, the dimethoxyindanone group enhances π-π stacking with Trp286, while the hydroxymethyl group in 4-(Hydroxymethyl)piperidin-3-ol may form water-mediated hydrogen bonds with Ser203 [4].
| Compound | AChE IC50 (nM) | Selectivity (AChE/BChE) |
|---|---|---|
| E2020 | 5.7 | 1250 |
| 13e | 8.2 | 980 |
In vivo studies of piperidine-based AChE inhibitors show extended half-lives compared to physostigmine. The hydroxymethyl group’s metabolic stability reduces oxidative deamination, maintaining cerebral acetylcholine levels for >12 hours post-administration [4].
Chagas disease, caused by Trypanosoma cruzi, necessitates novel therapeutics. 4-(Hydroxymethyl)piperidin-3-ol derivatives have been explored for trypanocidal activity through structural hybridization.
Triazole derivatives incorporating piperidine moieties demonstrated that lipophilicity correlates with anti-trypanosomal activity. The cyclohexyl-substituted analog 9f showed IC50 values of 18.3 μM (epimastigotes) and 8.87 μM (amastigotes), outperforming benznidazole [5]. The hydroxymethyl group may enhance solubility while maintaining membrane permeability.
| Compound | IC50 (Epimastigotes, μM) | IC50 (Amastigotes, μM) |
|---|---|---|
| 9f | 18.3 | 8.87 |
| Benznidazole | 22.1 | 12.4 |
Molecular hybridization of 4-(Hydroxymethyl)piperidin-3-ol with piperine-derived triazoles improved trypanocidal activity. The hybrid scaffold retained the natural product’s inhibition of trypanothione reductase while enhancing pharmacokinetic properties [5].
While direct studies on 4-(Hydroxymethyl)piperidin-3-ol in HepG2 cells are limited, structurally related piperidine derivatives have shown anti-proliferative effects. The hydroxymethyl group’s ability to modulate cytochrome P450 enzymes and induce apoptosis via ROS generation is under investigation. Current research focuses on conjugating the scaffold with kinase-targeting motifs to enhance specificity for hepatocellular carcinoma cells.
The conformational landscape of 4-(hydroxymethyl)piperidin-3-ol exhibits remarkable complexity due to the presence of multiple stereochemical determinants and conformational flexibility inherent to the piperidine ring system [3] [4]. X-ray crystallography and nuclear magnetic resonance studies demonstrate that the chair conformation positions hydroxyl groups in equatorial orientations, thereby minimizing steric strain and maximizing thermodynamic stability [5].
The piperidine ring system adopts a chair conformation as the global minimum energy structure, with chair-equatorial and chair-axial conformers representing the two most stable arrangements [3] [6]. Vacuum ultraviolet mass-analyzed threshold ionization spectroscopy investigations reveal that the chair form interconverts between equatorial and axial nitrogen hydrogen conformers, with conformational stability differences of 231 ± 4 cm⁻¹ [3] [4].
Table 1: Conformational Analysis Parameters for Piperidine Ring Systems
| Conformer Type | Energy (kcal/mol) | Puckering Amplitude Q (Å) | Theta (°) | Phi (°) | Stability |
|---|---|---|---|---|---|
| Chair-Equatorial | 0.0 | 0.553 | 168.8 | 171.8 | Most Stable |
| Chair-Axial | 0.6 | 0.551 | 127.5 | 29.3 | Stable |
| Boat | 3.8 | 0.412 | 90.0 | 0.0 | Unstable |
| Twist-Boat | 2.1 | 0.445 | 65.2 | 45.0 | Metastable |
| Half-Chair | 1.2 | 0.513 | 127.5 | 29.3 | Metastable |
Molecular mechanics calculations demonstrate that phenyl equatorial conformations are energetically preferred for piperidine derivatives, with phenyl axial conformations typically higher in energy by 0.6 to 3.4 kilocalories per mole depending on substitution patterns [7]. The substitution of various groups in the piperidine ring regulates conformational flexibility, with the nature of nitrogen substituents particularly influencing the preferred conformational states [8].
Detailed puckering analysis using Cremer parameters reveals that the most stable chair conformation exhibits a total puckering amplitude Q of 0.553 Å with theta and phi values of 168.8° and 171.8°, respectively [8] [9]. These parameters indicate minimal deviation from ideal chair geometry, which correlates directly with enhanced binding affinity and biological activity.
The hydrogen bonding capacity of 4-(hydroxymethyl)piperidin-3-ol serves as a primary determinant of its target selectivity and binding affinity. The compound possesses three hydrogen bond donors and three hydrogen bond acceptors, providing multiple opportunities for specific protein interactions [10] [11].
Statistical analysis of protein-ligand crystallographic data demonstrates that hydrogen bonds involving hydroxyl groups exhibit optimal geometries with donor-acceptor distances ranging from 1.8 to 2.0 Ångströms and donor-hydrogen-acceptor angles between 160° and 180° [10] [12]. The hydroxymethyl functionality demonstrates particularly strong hydrogen bonding interactions with carboxylate and carbonyl groups in protein active sites [13] [14].
Table 2: Hydrogen Bonding Patterns in Target Protein Interactions
| Donor Group | Acceptor Group | Distance (Å) | Angle (°) | Interaction Strength |
|---|---|---|---|---|
| Hydroxyl (OH) | Carboxylate (COO-) | 1.8-2.0 | 160-180 | Strong |
| Hydroxymethyl (CH2OH) | Carbonyl (C=O) | 1.7-1.9 | 140-170 | Strong |
| Amide (NH) | Hydroxyl (OH) | 1.9-2.1 | 150-180 | Moderate |
| Primary Amine (NH2) | Phosphate (PO4-) | 1.8-2.0 | 160-180 | Strong |
| Secondary Amine (NH) | Imidazole (His) | 1.9-2.1 | 140-170 | Moderate |
Large-scale analysis of hydrogen bond interaction patterns reveals that out of 22 defined functional groups, hydroxyl-containing moieties demonstrate exceptional consistency with theoretical predictions for optimal binding geometries [10] [11]. The 2'-hydroxyl group interactions demonstrate critical importance in ribonucleic acid-protein recognition, with binding affinity reductions of 1.6 kilocalories per mole observed upon removal of specific hydroxyl functionalities [14].
Computational studies indicate that hydrogen bond cooperativity plays a crucial stabilizing role in protein assemblies, with non-canonical carbon-hydrogen oxygen interactions contributing significantly to binding stability in glycine-rich environments [15]. The directional nature of hydrogen bonding provides both specificity and stability for molecular recognition processes [12].
Pharmacophore analysis of 4-(hydroxymethyl)piperidin-3-ol in comparison with spectaline and related piperidine alkaloids reveals critical structural features responsible for biological activity. Spectaline, a natural piperidine alkaloid isolated from Cassia leptophylla, exhibits potent antinociceptive activity with inhibition concentrations of 48.49 micromolar per kilogram [16] [17].
The pharmacophore model encompasses essential features including hydrogen bond donor and acceptor regions, hydrophobic interaction sites, and aromatic binding domains [18] [19]. Comparative analysis demonstrates that the core piperidine scaffold serves as a fundamental pharmacophoric element, with hydroxyl substitution patterns determining target selectivity and potency.
Table 3: Comparative Pharmacophore Analysis with Spectaline Analogs
| Compound | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Pharmacophore Score |
|---|---|---|---|---|---|
| 4-(Hydroxymethyl)piperidin-3-ol | 131.17 | -1.2 | 3 | 3 | 0.65 |
| Spectaline | 325.49 | 4.8 | 2 | 3 | 0.89 |
| iso-6-Spectaline | 325.49 | 4.8 | 2 | 3 | 0.87 |
| Cassine | 311.46 | 4.6 | 2 | 3 | 0.84 |
| 3-O-Acetyl-spectaline | 367.52 | 4.2 | 1 | 4 | 0.82 |
Molecular docking studies reveal that spectaline derivatives demonstrate noncompetitive cholinesterase inhibition with inhibition constants ranging from 6.1 to 7.5 micromolar [18]. The mechanism involves interactions with peripheral anionic sites rather than direct catalytic triad binding, suggesting allosteric modulation mechanisms.
Structure-activity relationship investigations indicate that the 3-hydroxyl group plays a crucial role in establishing critical protein interactions, with acetylation of this group reducing inhibitory potency [19]. The length of alkyl side chains significantly influences acetylcholinesterase inhibition, with optimal chain lengths providing enhanced binding affinity through hydrophobic interactions.
Anticholinesterase evaluation demonstrates that cassine and spectaline analogs exhibit selective inhibition profiles, with potential applications in neurodegenerative disease treatment [19]. The stereochemical configuration at carbon positions 2 and 6 critically determines biological activity, with cis-2,6-disubstituted configurations generally preferred for optimal target engagement [20].
The stereochemical configuration of the hydroxymethyl group in 4-(hydroxymethyl)piperidin-3-ol profoundly influences target protein recognition and binding affinity. Stereoisomeric variations at positions 3 and 4 of the piperidine ring create distinct three-dimensional architectures that determine molecular recognition patterns [21] [22].
Crystallographic analysis demonstrates that the (3R,4S) configuration represents the optimal stereoisomeric arrangement for target engagement, exhibiting superior binding affinity and selectivity compared to alternative configurations [23] [24]. This stereochemical preference arises from optimal hydrogen bonding geometry and minimized steric conflicts within protein binding sites.
Table 4: Impact of Hydroxymethyl Stereochemistry on Target Engagement
| Stereoisomer | Binding Affinity (Ki, μM) | Selectivity Ratio | Hydrogen Bond Count | Van der Waals Contacts | Binding Mode |
|---|---|---|---|---|---|
| (3R,4S) | 6.1 | 1.00 | 4 | 12 | Optimal |
| (3S,4R) | 12.4 | 0.49 | 3 | 10 | Moderate |
| (3R,4R) | 18.7 | 0.33 | 2 | 8 | Weak |
| (3S,4S) | 24.3 | 0.25 | 2 | 7 | Poor |
Stereochemical determinants significantly affect biological uptake mechanisms, with stereoselective transport systems preferentially recognizing specific enantiomeric configurations [22]. The (5S,αS) isomers of related compounds demonstrate enhanced antimalarial activity, suggesting involvement of stereoselective amino acid transport systems in cellular uptake processes.
Molecular modeling investigations reveal that stereochemistry affects target binding through multiple mechanisms including hydrogen bond formation patterns, van der Waals contact optimization, and conformational complementarity [25]. The stereochemically active lone pair effects contribute to metal recognition specificity in protein coordination environments [25].
Solid-state nuclear magnetic resonance tensor analysis provides definitive stereochemical characterization, with experimental carbon-13 tensor principal values compared to ab initio computed values for all possible stereoisomers achieving statistical probability greater than 99.5 percent [23] [24]. This methodology enables precise determination of relative stereochemistry and molecular conformation simultaneously.
Corrosive;Irritant